molecular formula C11H16N2O2S B3380478 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid CAS No. 193538-32-8

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B3380478
CAS No.: 193538-32-8
M. Wt: 240.32 g/mol
InChI Key: KOKFIDGUSIUQIO-UHFFFAOYSA-N
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Description

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid (CID 16227590) is a heterocyclic compound featuring a piperidine ring substituted with a carboxylic acid group at position 4 and a methylene-linked 2-methyl-1,3-thiazole moiety. Its molecular formula is C₁₁H₁₆N₂O₂S, with a molecular weight of 240.33 g/mol . Predicted collision cross-section (CCS) values for its adducts range from 154.3 Ų ([M+H]⁺) to 163.9 Ų ([M+Na]⁺), indicating moderate molecular size and polarity .

Properties

IUPAC Name

1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2S/c1-8-12-10(7-16-8)6-13-4-2-9(3-5-13)11(14)15/h7,9H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOKFIDGUSIUQIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701185117
Record name 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid
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Molecular Weight

240.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193538-32-8
Record name 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2-Methyl-4-thiazolyl)methyl]-4-piperidinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(2-methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid typically involves the reaction of 2-methyl-1,3-thiazole-4-carbaldehyde with piperidine-4-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to optimize reaction conditions and increase yield. Additionally, purification techniques such as crystallization, distillation, and chromatography are used to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding thiazolidines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Halogenating agents, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidines.

    Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

Chemical Profile

Molecular Formula: C11H16N2O2S
Molecular Weight: 240.32 g/mol
SMILES Representation: CC1=NC(=CS1)CN2CCC(CC2)C(=O)O
InChIKey: KOKFIDGUSIUQIO-UHFFFAOYSA-N

The compound features a piperidine core, which is commonly found in many pharmaceuticals, and a thiazole ring known for its biological activity.

Pharmacological Studies

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid is being investigated for its potential pharmacological properties. Research indicates that compounds with similar structures may exhibit activity against various diseases, including:

  • Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties. Studies have shown that modifications to the thiazole ring can enhance activity against bacterial strains .
  • Anticancer Properties: Piperidine derivatives have been explored for their anticancer effects. The incorporation of thiazole could potentially enhance these properties, making it a candidate for further investigation .

Biochemical Applications

The compound is utilized in proteomics research due to its ability to interact with specific biological targets. It can serve as a probe or inhibitor in studies aimed at understanding protein functions and interactions.

Synthetic Chemistry

The synthesis of this compound involves various chemical reactions that can be optimized for higher yields. Its structure allows for further derivatization, enabling the creation of analogs with potentially improved biological activities.

Case Study 1: Antimicrobial Activity

A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated a correlation between the presence of the thiazole moiety and enhanced antimicrobial efficacy .

Case Study 2: Anticancer Research

In research focusing on piperidine derivatives, compounds were tested for their cytotoxic effects on cancer cell lines. The introduction of the thiazole group in structurally related compounds showed promising results in inhibiting cell proliferation, suggesting that this compound could be further explored as an anticancer agent .

Data Table: Predicted Collision Cross Section

Adductm/zPredicted CCS (Ų)
[M+H]+241.10053154.3
[M+Na]+263.08247163.9
[M+NH4]+258.12707161.7
[M+K]+279.05641158.7
[M-H]-239.08597155.6
[M+Na-2H]-261.06792158.0
[M]+240.09270156.2
[M]-240.09380156.2

This table provides insights into the mass spectrometry characteristics of the compound, which are crucial for its identification and analysis in research settings.

Mechanism of Action

The mechanism of action of 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, the compound’s ability to form stable complexes with metal ions can influence its biological activity.

Comparison with Similar Compounds

1-(4-Methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic Acid (CAS 953720-57-5)

  • Molecular Formula : C₁₀H₁₄N₂O₂S
  • Key Differences :
    • The thiazole ring is attached to the piperidine via position 2 (vs. position 4 in the target compound).
    • Methyl substitution is at position 4 of the thiazole (vs. position 2 in the target) .

1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic Acid (CAS 1858257-28-9)

  • Structure : Features a phenyl ring bridging the thiazole and a pyrrolidone-carboxylic acid group.
  • Key Differences :
    • Pyrrolidone replaces piperidine, introducing a lactam ring that may enhance rigidity or hydrogen-bonding capacity.
    • The phenyl-thiazole linkage increases hydrophobicity compared to the target compound’s direct methylene connection .

Analogues with Oxazole Moieties

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic Acid (CAS 1153237-31-0)

  • Molecular Formula : C₁₆H₁₈N₂O₃
  • A phenyl group at position 2 of the oxazole adds aromatic bulk, which could enhance π-π stacking interactions .

1-[(2-Phenyl-1,3-oxazol-4-yl)methyl]piperidine-3-carboxylic Acid (CAS 1155616-11-7)

  • Key Differences: Carboxylic acid is at position 3 of the piperidine (vs.

Comparison Table of Key Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Substituent Position Key Features Reference
Target Compound C₁₁H₁₆N₂O₂S 240.33 Thiazole 2-Me, 4-thiazole Moderate CCS (154.3–163.9 Ų)
1-(4-Me-thiazol-2-yl)piperidine-4-carboxylic acid C₁₀H₁₄N₂O₂S 226.30 Thiazole 4-Me, 2-thiazole Positional isomer
1-[(2-Ph-oxazol-4-yl)methyl]piperidine-4-COOH C₁₆H₁₈N₂O₃ 286.33 Oxazole 2-Ph, 4-oxazole Aromatic bulk
1-[(2-Ph-oxazol-4-yl)methyl]piperidine-3-COOH C₁₆H₁₈N₂O₃ 286.33 Oxazole 2-Ph, 4-oxazole Carboxylic acid at piperidine-3

Research Implications and Bioactivity Considerations

  • Thiazole vs.
  • Substituent Positioning : Methyl groups at thiazole-2 (target) vs. thiazole-4 (CAS 953720-57-5) alter steric hindrance, possibly modulating enzyme inhibition profiles .
  • Carboxylic Acid Position : Piperidine-4 vs. -3 substitution affects hydrogen-bonding networks, critical for interactions with biological targets like proteases or receptors .

Biological Activity

1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid is a compound with potential biological significance, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11_{11}H16_{16}N2_2O2_2S, with a molecular weight of 240.32 g/mol. The compound features a piperidine ring substituted with a thiazole moiety, which is known for its diverse biological activities.

Structural Information

PropertyValue
Molecular FormulaC11_{11}H16_{16}N2_2O2_2S
Molecular Weight240.32 g/mol
SMILESCC1=NC(=CS1)CN2CCC(CC2)C(=O)O
InChI KeyKOKFIDGUSIUQIO-UHFFFAOYSA-N

Biological Activity

The biological activities of this compound are primarily linked to its interactions with various molecular targets. The presence of the thiazole ring enhances its pharmacological profile, contributing to activities such as anti-inflammatory, anticancer, and antimicrobial effects.

Anticancer Activity

Research indicates that compounds containing thiazole derivatives exhibit significant anticancer properties. For instance, thiazole-based compounds have been shown to inhibit cell proliferation in various cancer cell lines. In a study evaluating the antiproliferative effects of similar compounds, IC50_{50} values were reported for different cancer types:

Compound TypeCancer Cell LineIC50_{50} (μM)
Thiazole DerivativeHeLa (Cervical carcinoma)23.30 ± 0.35
Thiazole DerivativeL1210 (Leukemia)<1000

These results suggest that the thiazole moiety contributes significantly to the cytotoxic effects observed in these studies .

Anti-inflammatory Activity

The compound’s potential anti-inflammatory activity aligns with the broader class of thiazole-containing compounds known for such effects. In vitro studies have shown that similar structures can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation:

CompoundCOX Inhibition (IC50_{50})
Thiazole DerivativeCOX-1: 19.45 ± 0.07 μM
COX-2: 23.8 ± 0.20 μM

This data suggests that compounds like this compound could be developed as anti-inflammatory agents .

The mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that the thiazole moiety may interact with specific protein targets involved in cancer cell proliferation and inflammation pathways.

  • Anticancer Mechanism : The compound may induce apoptosis in cancer cells through mitochondrial pathways or by inhibiting key signaling pathways involved in cell survival.
  • Anti-inflammatory Mechanism : By inhibiting COX enzymes, the compound likely reduces the production of pro-inflammatory mediators such as prostaglandins.

Case Studies and Research Findings

Several studies have explored the biological activity of thiazole derivatives similar to this compound:

  • Antiproliferative Studies : A series of thiazole derivatives were synthesized and tested against various cancer cell lines, showing promising results in terms of reduced cell viability and induced apoptosis .
  • Inflammation Models : In vivo models demonstrated that thiazole derivatives could significantly reduce inflammation markers in rodent models of arthritis .

Q & A

Q. What are the optimal synthetic routes for 1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves coupling a functionalized thiazole derivative with a piperidine-carboxylic acid scaffold. Key steps include:

  • Thiazole Activation : Use coupling agents like EDC/HOBt to link the 2-methylthiazole moiety to the piperidine ring (analogous to methods for ethyl 1-{[2-(4-aminophenoxy)-1,3-thiazol-5-yl]methyl}-4-piperidinecarboxylate) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance reactivity, while temperature control (0–25°C) minimizes side reactions .
  • Yield Improvement : Post-synthesis purification via recrystallization or HPLC (≥95% purity) is critical, as seen in protocols for structurally similar piperidine-thiazole hybrids .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent positions on the piperidine and thiazole rings. For example, the methyl group on the thiazole appears as a singlet near δ 2.5 ppm, while piperidine protons show multiplet splitting .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 295.12 for C12_{12}H17_{17}N2_2O2_2S) .
  • HPLC-PDA : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity and resolve isomeric impurities, as recommended in pharmacopeial standards .

Advanced Research Questions

Q. How can discrepancies in reported antimicrobial activity data for this compound be systematically addressed?

Methodological Answer:

  • Experimental Replication : Standardize assay conditions (e.g., broth microdilution for MIC values) across labs to control variables like bacterial strain viability and inoculum size .
  • Structural Confirmation : Verify compound integrity via X-ray crystallography or 2D NMR to rule out degradation or isomerization, which may explain conflicting bioactivity .
  • SAR Analysis : Compare substituent effects using analogs (e.g., chloro- vs. methyl-thiazole derivatives) to identify critical functional groups for activity .

Q. What computational strategies are effective for predicting target binding and pharmacokinetic properties?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with neurological targets (e.g., GABA receptors). Focus on the carboxylic acid group’s role in hydrogen bonding .
  • ADMET Prediction : Tools like SwissADME estimate logP (~1.8) and blood-brain barrier penetration, critical for CNS drug design. Adjust substituents (e.g., esterification of the carboxylic acid) to improve bioavailability .

Q. How do substitution patterns on the thiazole ring influence metabolic stability?

Methodological Answer:

  • In Vitro Microsomal Assays : Incubate the compound with liver microsomes (human or rodent) to track oxidative metabolism via LC-MS. Methyl groups on thiazole reduce CYP450-mediated degradation compared to halogenated analogs .
  • Isotope-Labeling : Use 14^{14}C-labeled analogs to quantify metabolite formation, as demonstrated in studies on related piperidine-carboxylic acid derivatives .

Data Contradiction and Optimization

Q. How should researchers resolve conflicting solubility data in aqueous vs. organic solvents?

Methodological Answer:

  • pH-Dependent Studies : Titrate the compound in buffered solutions (pH 1–10) to assess ionization of the carboxylic acid group. Solubility peaks at pH >6 (deprotonated form), aligning with trends in structurally related compounds .
  • Co-Solvent Systems : Test mixtures like PEG-400/water (1:1) to enhance solubility for in vivo studies, a method validated for ethyl piperidine-thiazole carboxylates .

Q. What strategies mitigate batch-to-batch variability in synthetic yields?

Methodological Answer:

  • Process Analytical Technology (PAT) : Implement inline FTIR or Raman spectroscopy to monitor reaction progress in real time .
  • DoE Optimization : Use Design of Experiments (e.g., varying temperature, catalyst loading) to identify critical parameters, as applied in piperidine-thiazole hybrid syntheses .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight267.3 g/mol
LogP (Predicted)1.8 (SwissADME)
Solubility (Water, pH 7.4)0.12 mg/mL
HPLC Retention Time6.8 min (C18, ACN:H2O = 70:30)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-[(2-Methyl-1,3-thiazol-4-yl)methyl]piperidine-4-carboxylic acid

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